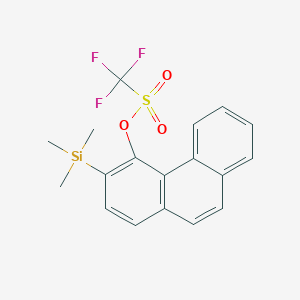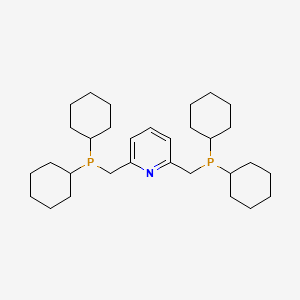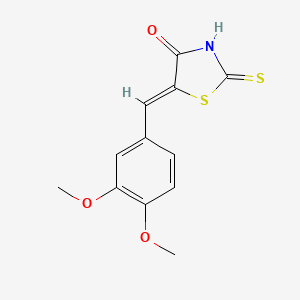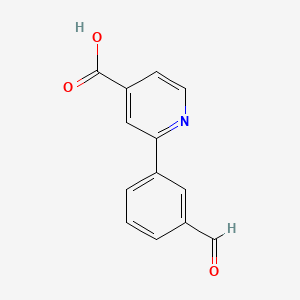
3-Trimethylsilyl-4-phenanthryl triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Trimethylsilyl-4-phenanthryl triflate (3T4PT) is a compound with a wide range of applications in the field of synthetic organic chemistry. It is a silyl triflate, a type of organic compound that is formed when a trifluoromethanesulfonic acid is reacted with a silyl halide. 3T4PT is a useful reagent for the synthesis of various organic compounds, and its versatility makes it a valuable tool for chemists.
Wissenschaftliche Forschungsanwendungen
3-Trimethylsilyl-4-phenanthryl triflate has a wide range of applications in the field of synthetic organic chemistry. It is used in the synthesis of various organic compounds, such as carbohydrates, peptides, and nucleosides. In addition, 3-Trimethylsilyl-4-phenanthryl triflate can be used to synthesize chiral compounds with stereoselective control. It is also used in the synthesis of polymers, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Trimethylsilyl-4-phenanthryl triflate is based on its ability to act as a leaving group. When it is reacted with a nucleophile, the triflate group is displaced by the nucleophile, resulting in the formation of a new bond. This reaction can be used to synthesize various organic compounds.
Biochemical and Physiological Effects
3-Trimethylsilyl-4-phenanthryl triflate is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to interact with any biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
3-Trimethylsilyl-4-phenanthryl triflate has several advantages for use in lab experiments. It is a versatile reagent that can be used to synthesize a wide range of organic compounds. It is also relatively stable and can be stored for long periods of time. However, it is sensitive to moisture and must be handled with care. It is also expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential applications of 3-Trimethylsilyl-4-phenanthryl triflate are vast, and there are many areas of research that could benefit from further study. For example, 3-Trimethylsilyl-4-phenanthryl triflate could be used to develop new methods for the synthesis of complex organic compounds. Additionally, 3-Trimethylsilyl-4-phenanthryl triflate could be used to develop new methods for the synthesis of chiral compounds with stereoselective control. Finally, 3-Trimethylsilyl-4-phenanthryl triflate could be used to develop new methods for the synthesis of polymers, dyes, and pharmaceuticals.
Synthesemethoden
3-Trimethylsilyl-4-phenanthryl triflate can be synthesized in a two-step process. First, a silyl halide is reacted with trifluoromethanesulfonic acid in an aqueous solution. This reaction produces a silyl triflate, which is then isolated and purified. The second step involves reacting the silyl triflate with a phenanthrene derivative in a polar organic solvent. This reaction produces 3-Trimethylsilyl-4-phenanthryl triflate.
Eigenschaften
IUPAC Name |
(3-trimethylsilylphenanthren-4-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O3SSi/c1-26(2,3)15-11-10-13-9-8-12-6-4-5-7-14(12)16(13)17(15)24-25(22,23)18(19,20)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWDYMWNLNYUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C2=C(C=CC3=CC=CC=C32)C=C1)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trimethylsilyl-4-phenanthryl triflate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














